BIX 01294 - 1392399-03-9; 935693-62-2; 935693-62-2

BIX 01294

Catalog Number: EVT-2756374
CAS Number: 1392399-03-9; 935693-62-2; 935693-62-2
Molecular Formula: C28H41Cl3N6O2
Molecular Weight: 600.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BIX 01294 is a small molecule compound recognized primarily as an inhibitor of the histone methyltransferase G9a (also known as EHMT2). This compound was first identified through high-throughput screening by Kubicek et al. in 2007, marking it as one of the pioneering inhibitors targeting this specific enzyme. G9a is known for its role in adding methyl groups to histone H3 at lysine 9, which is associated with transcriptional repression. Inhibition of G9a by BIX 01294 has significant implications for epigenetic regulation and cancer therapy, particularly in contexts where G9a is overexpressed.

Source and Classification

BIX 01294 is classified under the category of epigenetic modulators specifically targeting histone methyltransferases. It belongs to a broader class of compounds that are being explored for their potential in cancer treatment and other diseases characterized by aberrant epigenetic modifications. The chemical structure of BIX 01294 includes a quinazoline core, which is common among many small-molecule inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of BIX 01294 involves several key steps, starting from commercially available starting materials. The method described by Movassaghi et al. involves:

  1. Bromocyclization: Diketopiperazine derivatives are subjected to bromocyclization to form intermediate compounds.
  2. N-Methylation: This step uses methyl iodide and lithium hexamethyldisilazane to introduce methyl groups.
  3. Desilylation and Acetoxylation: These transformations further modify the structure to enhance reactivity.
  4. Cobalt(I)-Catalyzed Reductive Coupling: This crucial step forms the dimeric product, which is then hydroxylated to yield the tetraol intermediate.
  5. Final Steps: Treatment with trifluoroacetic acid and hydrogen sulfide leads to the formation of BIX 01294 in a multi-step process that ensures high chemo- and stereoselectivity throughout the synthesis .
Molecular Structure Analysis

Structure and Data

BIX 01294 has a molecular formula of C_24H_30N_5O, with a molecular weight of approximately 404.245 g/mol. The structure features a quinazoline ring system substituted with a benzylpiperidine moiety, which is critical for its biological activity. The compound's structural characteristics allow it to effectively interact with the active site of G9a, inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

BIX 01294 primarily acts through competitive inhibition of G9a, disrupting its ability to catalyze the transfer of methyl groups from S-adenosylmethionine to histone substrates. This inhibition alters histone methylation patterns, leading to changes in gene expression associated with cellular proliferation and survival pathways. Additionally, studies have demonstrated that BIX 01294 can induce apoptosis in various cancer cell lines by modulating pathways involving mitochondrial metabolism .

Mechanism of Action

Process and Data

The mechanism of action for BIX 01294 involves its binding affinity for G9a, which leads to decreased levels of di- and trimethylation at histone H3 lysine 9 (H3K9me2/3). This alteration in histone modification results in transcriptional activation of genes that are normally silenced by G9a-mediated methylation. Furthermore, BIX 01294 has been shown to trigger apoptotic pathways in cancer cells through mechanisms involving increased expression of pro-apoptotic factors such as PMAIP1 and decreased levels of anti-apoptotic proteins like MCL1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BIX 01294 is a solid at room temperature, typically appearing as a white or off-white powder. Its solubility profile indicates that it is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which is common for many small-molecule inhibitors. The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture to maintain its integrity .

Relevant Data or Analyses

  • Melting Point: Approximately 110–112 °C.
  • Purity: Typically exceeds 95% as determined by chromatographic methods.
  • Storage Conditions: Should be stored at -20 °C for long-term stability.
Applications

Scientific Uses

BIX 01294 has been extensively utilized in research focused on epigenetics, particularly in studies investigating the role of histone methylation in cancer biology. Its applications include:

  • Investigating the effects of G9a inhibition on gene expression profiles in various cancer cell lines.
  • Exploring potential therapeutic strategies against cancers characterized by high G9a expression.
  • Studying the interplay between histone modifications and cellular differentiation processes.

Furthermore, BIX 01294 serves as a valuable tool for understanding epigenetic regulation mechanisms that could lead to novel therapeutic approaches in oncology .

Molecular Mechanisms of BIX 01294 Activity

Biochemical Interactions with Epigenetic Targets

Inhibition of G9a (EHMT2) and GLP (EHMT1) Histone Methyltransferases

BIX-01294 is a diazepin-quinazolin-amine derivative that acts as a reversible and selective inhibitor of the histone lysine methyltransferases G9a (EHMT2/KMT1C) and GLP (EHMT1/KMT1D). It competitively targets the substrate-binding pockets of these enzymes, which are primarily responsible for catalyzing mono- and dimethylation of histone H3 lysine 9 (H3K9me1/2) in euchromatic regions. Biochemical assays reveal IC₅₀ values of 1.7–2.7 μM for G9a and 0.7–0.9 μM for GLP, demonstrating higher potency against GLP despite earlier reports of poor GLP inhibition under non-physiological assay conditions [2] [5] [7]. This inhibition reduces global H3K9me2 levels by >50% in diverse cell types (e.g., diffuse large B-cell lymphoma, embryonic stem cells) at concentrations of 1–5 μM within 24–48 hours [1] [4]. Critically, BIX-01294 shows >20-fold selectivity for G9a/GLP over other histone methyltransferases (e.g., SUV39H1, PRMT1) even at concentrations up to 37 μM [7] [9].

Table 1: Selectivity Profile of BIX-01294

TargetIC₅₀ (μM)Primary FunctionCellular Effect of Inhibition
G9a (EHMT2)1.7–2.7H3K9me1/2 methylationReduced H3K9me2, cell cycle arrest
GLP (EHMT1)0.7–0.9H3K9me2/3 methylationReduced H3K9me2, apoptosis induction
SUV39H1>45H3K9me3 methylationNo significant effect
PRMT1>10Arginine methylationNo significant effect
NSD1/2/340–112H3K36me1/2 methylationContext-dependent gene derepression

Structural Basis of SET Domain Binding and Substrate Competition

The molecular specificity of BIX-01294 arises from its unique binding mode within the catalytic SET domains of G9a and GLP. X-ray crystallography (2.42 Å resolution) reveals that BIX-01294 occupies the histone peptide groove of the GLP SET domain, specifically where residues Lys4–Arg8 of histone H3 (N-terminal to the target Lys9) would bind [2]. The inhibitor forms planar stacking contacts with residues of helix αZ (Arg1214, Ile1218) and strands β10/β11 (Leu1143, Cys1155), while its diazepane and quinazoline moieties engage in polar interactions with four aspartate residues (Asp1131, Asp1135, Asp1140, Asp1145) unique to G9a/GLP [2] [8]. Key interactions include:

  • A hydrogen bond between the protonated N4 of diazepane and Asp1131
  • Van der Waals contacts anchoring the quinazoline ring
  • Electrostatic stabilization by Asp1140 and Asp1145 [2]This binding occludes the histone H3 peptide without fully blocking the target lysine channel, allowing partial solvent access. BIX-01294 mimics the conformation of H3K4–H3R8, functioning as a substrate-competitive inhibitor uncompetitive with the cofactor S-adenosylmethionine (SAM) [2] [7].

Table 2: Key Protein-Inhibitor Interactions of BIX-01294 in GLP SET Domain

BIX-01294 MoieityInteracting ResidueInteraction TypeFunctional Consequence
Quinazoline ringLeu1143, Cys1155Van der Waals contactsAnchors inhibitor in binding groove
Diazepane N4Asp1131Hydrogen bondNeutralizes negative charge of Asp1131
Quinazoline N1Asp1145Polar interactionMimics H3 peptide backbone
Amine linkerAsp1140O···H–C hydrogen bondStabilizes planar conformation

Modulation of H3K9me2 and H3K27me3 Repressive Marks

By inhibiting G9a/GLP, BIX-01294 induces rapid depletion of H3K9me2 marks across the genome. In mouse embryonic fibroblasts (MEFs), 1.3 μM BIX-01294 reduces global H3K9me2 by >60% within 24 hours without significant cytotoxicity [4]. This demethylation occurs preferentially at promoter regions of genes silenced by G9a, including tumor suppressors like CDKN1A (p21) and CDKN2B (p15). For example, in acute T-lymphoblastic leukemia cells (MOLT-4, Jurkat), BIX-01294 (4–8 μM, 48 hrs) reduces H3K9me2 occupancy at the CDKN2B promoter by 45–70%, correlating with reactivation of p15 expression and G1 cell cycle arrest [8]. Paradoxically, BIX-01294 may also elevate H3K9me3 in specific contexts (e.g., nasopharyngeal carcinoma) due to compensatory mechanisms or off-target effects [3]. Additionally, it indirectly modulates H3K27me3 via cross-talk with Polycomb repressive complexes, though this is cell type-specific [5] [9].

Secondary Inhibition of NSD1/2/3-Mediated H3K36 Methylation

Beyond G9a/GLP, BIX-01294 exhibits lower-potency inhibition of the Nuclear Receptor-Binding SET Domain (NSD) family of H3K36 methyltransferases. Biochemical assays show IC₅₀ values of 40 μM for NSD1, 68 μM for NSD2, and 112 μM for NSD3—significantly higher than for G9a/GLP [7] [9]. This cross-reactivity arises from structural similarities in the SET domains of NSD proteins and G9a/GLP. Inhibition of NSDs reduces H3K36me2 levels at intergenic and regulatory regions, impacting genes controlling epithelial-mesenchymal transition (EMT) and DNA repair [6]. In NSD2-amplified cancers (e.g., multiple myeloma), BIX-01294 (10–20 μM) partially reverses oncogenic H3K36me2 hypermethylation, synergizing with G9a inhibition to derepress tumor suppressors like FAS [2] [6]. However, this effect is only pharmacologically relevant at concentrations exceeding typical G9a/GLP inhibitory doses.

Table 3: Secondary Targets of BIX-01294 Beyond G9a/GLP

TargetIC₅₀ (μM)Histone Mark AffectedBiological Consequence
NSD140H3K36me1/2Impaired DNA repair, differentiation
NSD268H3K36me1/2Derepression of EMT genes
NSD3112H3K36me1/2Altered neural crest gene expression

Properties

CAS Number

1392399-03-9; 935693-62-2; 935693-62-2

Product Name

BIX 01294

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride

Molecular Formula

C28H41Cl3N6O2

Molecular Weight

600.03

InChI

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H

InChI Key

FMURUEPQXKJIPS-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.